2-Bromo-1-(3-bromopropyl)-4-fluorobenzene

Catalog No.
S13752994
CAS No.
M.F
C9H9Br2F
M. Wt
295.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(3-bromopropyl)-4-fluorobenzene

Product Name

2-Bromo-1-(3-bromopropyl)-4-fluorobenzene

IUPAC Name

2-bromo-1-(3-bromopropyl)-4-fluorobenzene

Molecular Formula

C9H9Br2F

Molecular Weight

295.97 g/mol

InChI

InChI=1S/C9H9Br2F/c10-5-1-2-7-3-4-8(12)6-9(7)11/h3-4,6H,1-2,5H2

InChI Key

NDAVZZBCZSRPIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CCCBr

2-Bromo-1-(3-bromopropyl)-4-fluorobenzene is an organic compound classified as a halogenated aromatic compound. It features a benzene ring substituted with two bromine atoms and one fluorine atom, along with a 3-bromopropyl group. The compound's molecular formula is C9H9Br2FC_9H_9Br_2F and its molecular weight is approximately 295.97 g/mol. The compound is notable for its unique electronic properties due to the presence of multiple halogens, which can influence its reactivity and interactions with other molecules.

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, alkoxides, or amines.
  • Oxidation: This compound can be oxidized to form corresponding brominated and fluorinated benzoic acids.
  • Reduction: Reduction reactions can yield dehalogenated products, leading to simpler aromatic compounds.

While specific biological activities of 2-Bromo-1-(3-bromopropyl)-4-fluorobenzene are not extensively documented, halogenated compounds often exhibit varied biological activities, including antimicrobial and anticancer properties. The presence of halogens can enhance the lipophilicity of the compound, potentially allowing it to interact with biological membranes and affect cellular processes .

The synthesis of 2-Bromo-1-(3-bromopropyl)-4-fluorobenzene typically involves the following steps:

  • Bromination: The compound can be synthesized through the bromination of 4-(3-bromopropyl)-1-fluorobenzene using bromine or N-bromosuccinimide in the presence of a catalyst like iron or aluminum bromide.
  • Reaction Conditions: This reaction is generally conducted in inert solvents such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selectivity.

On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors that precisely control reaction parameters.

2-Bromo-1-(3-bromopropyl)-4-fluorobenzene has several applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound is utilized in developing advanced materials with specific electronic and optical properties.
  • Medicinal Chemistry: It is explored for potential use in designing pharmaceuticals and bioactive molecules.
  • Chemical Biology: This compound aids in studying biological pathways and molecular interactions .

The interaction studies involving 2-Bromo-1-(3-bromopropyl)-4-fluorobenzene focus on its ability to engage in halogen bonding due to the presence of bromine and fluorine atoms. These interactions can significantly influence the compound's reactivity and its interactions with other molecular targets, affecting biological pathways and

Several compounds share structural similarities with 2-Bromo-1-(3-bromopropyl)-4-fluorobenzene, including:

Compound NameMolecular FormulaUnique Features
2-Bromo-4-(3-chloropropyl)-1-fluorobenzeneC9H9BrClFC_9H_9BrClFContains chlorine instead of bromine
2-Bromo-4-(3-bromopropyl)-1-chlorobenzeneC9H9Br2ClC_9H_9Br_2ClChlorine substitution on the benzene ring
2-Chloro-4-(3-bromopropyl)-1-fluorobenzeneC9H9BrClFC_9H_9BrClFContains chlorine instead of bromine

Uniqueness

The uniqueness of 2-Bromo-1-(3-bromopropyl)-4-fluorobenzene lies in its combination of both bromine and fluorine atoms on the benzene ring. This configuration imparts distinct electronic and steric properties that differentiate it from similar compounds, enhancing its potential reactivity and utility in various chemical applications.

XLogP3

4.1

Hydrogen Bond Acceptor Count

1

Exact Mass

295.90345 g/mol

Monoisotopic Mass

293.90550 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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